molecular formula C8H15NO2 B1457335 (7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1419075-94-7

(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1457335
CAS RN: 1419075-94-7
M. Wt: 157.21 g/mol
InChI Key: LUZJZZUAMGFJKW-SSDOTTSWSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves studying the 3D structure of the molecule. This can be done using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes studying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

1. Gene Expression Regulation

Compounds like 5-Aza-2′-deoxycytidine (AzaD), which share a similar complexity in structure with "(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane," have been studied for their effects on gene expression. AzaD is known for activating methylated and silenced genes through promoter demethylation. However, its regulation of gene expression extends beyond DNA demethylation, affecting gene expression in various context-dependent ways. This underscores the potential of complex molecules in modulating biological pathways and gene expression, which could be relevant to understanding the applications of "(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane" in scientific research (R. S. Seelan et al., 2018).

2. Environmental Contaminants

The study of 1,4-Dioxane, a contaminant found in water supplies, highlights the environmental relevance of compounds with dioxane structures. The challenges in remediating such contaminants, due to their stability and mobility in groundwater, could provide a framework for understanding the environmental impact and management strategies for related compounds, including "(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane" (K. G. Godri Pollitt et al., 2019).

3. Pharmacological Activities

Research on naphthoquinones, such as 7-Methyljuglone, and their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties, demonstrate the potential of structurally complex molecules in therapeutic applications. This could suggest potential research directions for "(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane" in pharmacology and medicinal chemistry (A. Mbaveng, V. Kuete, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for biologically active compounds .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-6-8(2-3-9-7)10-4-5-11-8/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZJZZUAMGFJKW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCN1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252773
Record name (7R)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane

CAS RN

1419075-94-7
Record name (7R)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419075-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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